2-Amino-1-propanethiol hydrochloride

Overview

Description

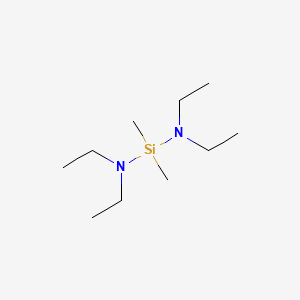

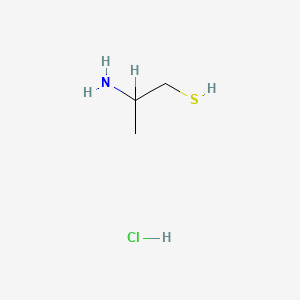

2-Amino-1-propanethiol hydrochloride, also known as 3-Amino-1-propanethiol hydrochloride (APT), is an aminoalkylthiol1. It has the molecular formula C3H10ClNS2 and a molecular weight of 127.643.

Synthesis Analysis

The synthesis of 2-Amino-1-propanethiol hydrochloride is not explicitly detailed in the search results. However, it’s mentioned that it can form a self-assembled monolayer (SAM) of amine-terminated alkanethiol1.Molecular Structure Analysis

The molecular structure of 2-Amino-1-propanethiol hydrochloride is not explicitly provided in the search results. However, its InChI code is provided: LGDQCFHYSGLOKP-UHFFFAOYSA-N2.Chemical Reactions Analysis

The specific chemical reactions involving 2-Amino-1-propanethiol hydrochloride are not detailed in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-1-propanethiol hydrochloride include its molecular weight of 127.643. More specific properties like melting point, boiling point, etc., are not provided in the search results.Scientific Research Applications

Synthesis and Chemical Reactions

- Microwave-Assisted Synthesis : This compound is used in microwave-assisted synthesis of oxazolines and thiazolines. A study demonstrated its application in producing 2-substituted thiazolines with high yields under mild conditions and short reaction times (Katritzky et al., 2004).

- Oxidation Studies : It's involved in the study of oxidative cleavage by 2,6-dichlorophenolindophenol in methanol-water medium, contributing to understanding the kinetics and mechanisms of such reactions (Pandey et al., 1982).

- Antiradiation Drug Testing : Derivatives of 2-aminoethanethiol hydrobromide, a related compound, have been prepared for testing as antiradiation drugs, using 2-aminoethanethiol hydrochloride in the process (Johnston & Gallagher, 1961).

Material Science and Chemistry

- Mercury Thiolate Studies : This compound is utilized in the study of mercury thiolates, where its reaction with HgI2 in water yielded distinct molecular structures, contributing to inorganic chemistry and material science (Bharara et al., 2006).

- Crystallography : In another study, it was used in a solid-state study to understand the formation of heteroleptic Hg(II)-thiolates, providing insights into crystal structures (Bharara et al., 2005).

Biochemistry and Pharmacology

- Immunosuppressant Research : It's a key component in the synthesis of FTY720, an immunosuppressant and sphingosine-1-phosphate receptor agonist used in organ transplantation and autoimmune disorders (Xu Yun-gen, 2008).

Safety And Hazards

The safety data sheet for 2-Amino-1-propanethiol hydrochloride suggests avoiding dust formation, inhalation, and contact with skin and eyes4. It’s classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating potential hazards to the eyes, skin, and respiratory system1.

Future Directions

2-Amino-1-propanethiol hydrochloride can be used to form a plasmonic tunneling gap through coulomb blockage, which can potentially be used in high-speed switching devices1. It can also form a SAM on gold nanorods (AuNR) for controlled spacing and photon absorption in photovoltaic and other photo-sensors based devices1.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specialized literature or experts in the field.

properties

IUPAC Name |

2-aminopropane-1-thiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NS.ClH/c1-3(4)2-5;/h3,5H,2,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDQCFHYSGLOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90961691 | |

| Record name | 2-Aminopropane-1-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-propanethiol hydrochloride | |

CAS RN |

4145-98-6 | |

| Record name | 1-Propanethiol, 2-amino-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4145-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanethiol, 2-amino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004145986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminopropane-1-thiol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90961691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.